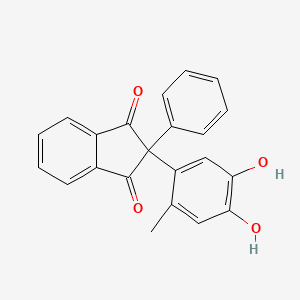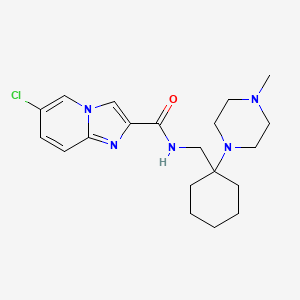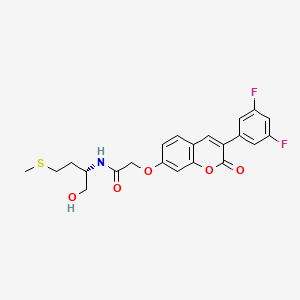
C22H21F2NO5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H21F2NO5S Ocfentanil . It is a synthetic opioid analgesic that is structurally related to fentanyl. Ocfentanil is known for its potent analgesic properties and is used in medical settings for pain management. It is a part of the piperidine class of synthetic opioids and has been studied for its potential use in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ocfentanil involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
- This intermediate is then subjected to a reductive amination process using sodium triacetoxyborohydride .
- The resulting compound is then reacted with 2-methoxyacetyl chloride to form Ocfentanil.
N-Phenethyl-4-piperidone: is reacted with to form an intermediate.
Industrial Production Methods
Industrial production of Ocfentanil follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of intermediates.
Optimization of reaction conditions: to ensure high yield and purity.
Purification: using techniques such as and .
Chemical Reactions Analysis
Types of Reactions
Ocfentanil undergoes various chemical reactions, including:
Oxidation: Ocfentanil can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Ocfentanil to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
N-oxides: from oxidation.
Reduced derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Ocfentanil has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control.
Mechanism of Action
Ocfentanil exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate . The inhibition of these neurotransmitters results in analgesia and sedation. The molecular targets involved include the mu-opioid receptor and downstream signaling pathways such as the adenylate cyclase pathway.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Structurally similar but with different pharmacokinetic properties.
Sufentanil: Another potent opioid with a similar mechanism of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
Ocfentanil is unique due to its specific binding affinity and potency. It has a higher binding affinity for the mu-opioid receptor compared to fentanyl, making it more potent. Additionally, its chemical structure allows for modifications that can enhance its therapeutic properties and reduce side effects.
Properties
Molecular Formula |
C22H21F2NO5S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C22H21F2NO5S/c1-31-5-4-17(11-26)25-21(27)12-29-18-3-2-13-8-19(22(28)30-20(13)10-18)14-6-15(23)9-16(24)7-14/h2-3,6-10,17,26H,4-5,11-12H2,1H3,(H,25,27)/t17-/m0/s1 |
InChI Key |
KIPVEASHXUXLDA-KRWDZBQOSA-N |
Isomeric SMILES |
CSCC[C@@H](CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
CSCCC(CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
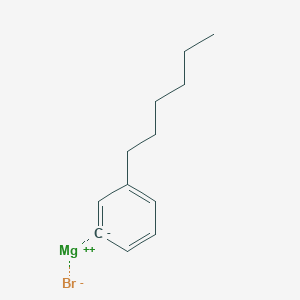
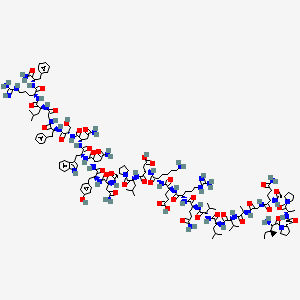
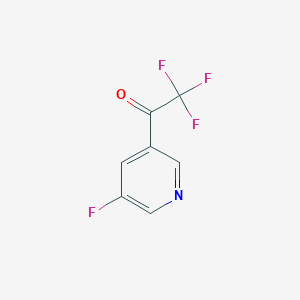

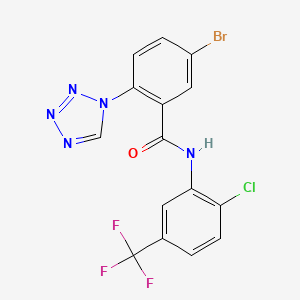

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)

![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
